molecular formula C17H13BrN2 B098582 9-Bromoellipticine CAS No. 18073-34-2

9-Bromoellipticine

Cat. No.: B098582
CAS No.: 18073-34-2
M. Wt: 325.2 g/mol
InChI Key: OSDDZVXUCKZOQA-UHFFFAOYSA-N
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Description

9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by the presence of a bromine atom at the 9th position and two methyl groups at the 5th and 11th positions on the pyridocarbazole skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole typically involves the bromination of 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 9-substituted derivatives such as 9-azido, 9-methoxy, or 9-amino-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.

    Oxidation: Formation of 9-hydroxy or 9-carbonyl derivatives.

    Reduction: Formation of 5,11-dimethyl-6H-pyrido[4,3-b]carbazole.

Scientific Research Applications

9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzymes like topoisomerases and telomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDZVXUCKZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171005
Record name Ellipticine, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18073-34-2
Record name 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18073-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ellipticine, 9-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Bromoellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ellipticine, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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